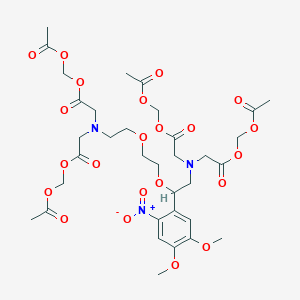
4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-9627 is a highly potent inhibitor of sodium-hydrogen exchanger isoform 1 (NHE1). This compound is known for its excellent pharmacokinetics, low potential for drug-drug interactions, and good selectivity against other isoforms such as NHE2 and NHE3 . NHE1 is a transmembrane ion channel responsible for regulating intracellular pH by exchanging sodium ions and protons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BI-9627 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of BI-9627 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in bulk quantities for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
BI-9627 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BI-9627 can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of BI-9627, which may have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
BI-9627 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of sodium-hydrogen exchangers and their role in various chemical processes
Biology: Employed in biological studies to investigate the regulation of intracellular pH and its impact on cellular functions
Medicine: Explored for its potential therapeutic effects in conditions such as ischemia-reperfusion injury and other cardiovascular diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting sodium-hydrogen exchangers
Mecanismo De Acción
BI-9627 exerts its effects by inhibiting the activity of sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition disrupts the exchange of sodium ions and protons across the cell membrane, leading to changes in intracellular pH. The compound shows high potency with an IC50 value of 6 nM in the pHi change assay . The molecular targets and pathways involved include the regulation of intracellular pH and its impact on various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
BI-0054: A close analog of BI-9627 but inactive against NHE1, NHE2, and NHE3
Amiloride: Another NHE1 inhibitor but with different pharmacokinetic properties and selectivity.
Uniqueness of BI-9627
BI-9627 stands out due to its high potency, excellent pharmacokinetics, and low potential for drug-drug interactions. It also shows good selectivity against other isoforms such as NHE2 and NHE3, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H19F3N4O2 |
|---|---|
Peso molecular |
356.34 g/mol |
Nombre IUPAC |
4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H19F3N4O2/c1-10(24)23-6-4-11(5-7-23)13-3-2-12(15(25)21-9-22-20)8-14(13)16(17,18)19/h2-3,8-9,11H,4-7,20H2,1H3,(H,21,22,25) |
Clave InChI |
AXDDRGSPNQIQEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)NC=NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)

![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


